molecular formula C12H12O2 B13254766 2-acetyl-6-methyl-2,3-dihydro-1H-inden-1-one

2-acetyl-6-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B13254766
M. Wt: 188.22 g/mol
InChI Key: VMYUCXBEWIUDOQ-UHFFFAOYSA-N
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Description

2-acetyl-6-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C12H14O It is a derivative of indanone, characterized by the presence of an acetyl group and a methyl group attached to the indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-6-methyl-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Friedel-Crafts acylation of 6-methylindanone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-6-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 2-acetyl-6-methylindanone or 2-acetyl-6-methylindanone carboxylic acid.

    Reduction: Formation of 2-acetyl-6-methylindan-1-ol.

    Substitution: Formation of halogenated derivatives such as 2-acetyl-6-methyl-5-bromoindanone.

Scientific Research Applications

2-acetyl-6-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-acetyl-6-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Indanone: A closely related compound with similar structural features but lacking the acetyl and methyl groups.

    2-acetylindanone: Similar to 2-acetyl-6-methyl-2,3-dihydro-1H-inden-1-one but without the methyl group.

    6-methylindanone: Lacks the acetyl group but shares the methyl substitution on the indanone core.

Uniqueness

This compound is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2-acetyl-6-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H12O2/c1-7-3-4-9-6-10(8(2)13)12(14)11(9)5-7/h3-5,10H,6H2,1-2H3

InChI Key

VMYUCXBEWIUDOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(C2=O)C(=O)C)C=C1

Origin of Product

United States

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